molecular formula C15H9Cl3N2O2S B3743763 N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B3743763
M. Wt: 387.7 g/mol
InChI Key: YLCXCXHCPGREJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as BZAA, is a chemical compound that has been widely studied for its potential use in scientific research. BZAA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is thought to act by binding to specific enzymes and receptors in the body, altering their activity and leading to a range of biochemical and physiological effects. The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is still being studied, but it is believed to involve the modulation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of various enzymes and receptors, the modulation of cellular signaling pathways, and the induction of apoptosis in certain cell types. These effects make N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide a valuable tool for researchers interested in studying a range of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its high specificity and potency, which allows researchers to target specific enzymes and receptors with a high degree of accuracy. However, one limitation of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide, including the development of new and more specific analogs of the compound, the exploration of its potential therapeutic applications, and the continued study of its mechanisms of action and biochemical effects. Additionally, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide may be useful in the development of new diagnostic tools and assays for a range of diseases and conditions.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to have activity against a range of enzymes and receptors, making it a valuable tool for researchers interested in understanding the molecular basis of these processes.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c16-8-4-5-11(10(18)6-8)22-7-13(21)19-15-20-14-9(17)2-1-3-12(14)23-15/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXCXHCPGREJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 6
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N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

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